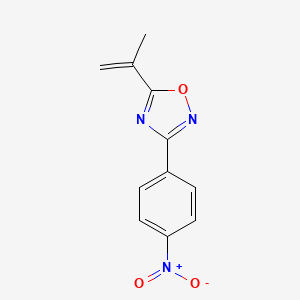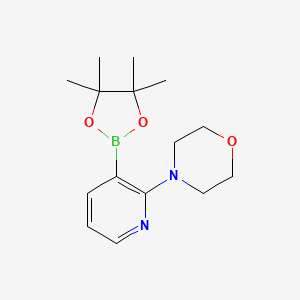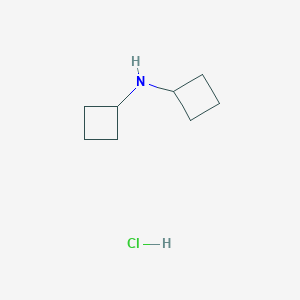
3,5-Dichloro-4-thiocyanatoaniline
Vue d'ensemble
Description
3,5-Dichloro-4-thiocyanatoaniline is a chemical compound with the CAS Number: 7494-00-0. Its molecular weight is 219.09 and its IUPAC name is 4-amino-2,6-dichlorophenyl thiocyanate . It is a heterocyclic organic compound .
Molecular Structure Analysis
The linear formula of 3,5-Dichloro-4-thiocyanatoaniline is C7H4Cl2N2S . The InChI code is 1S/C7H4Cl2N2S/c8-5-1-4(11)2-6(9)7(5)12-3-10/h1-2H,11H2 .Applications De Recherche Scientifique
Chemical Intermediates and Nephrotoxicity
3,5-Dichloro-4-thiocyanatoaniline and its related compounds, haloanilines, are widely used as chemical intermediates in manufacturing pesticides, dyes, and drugs. A study highlighted the nephrotoxic effects of various haloaniline compounds, including 3,5-dihaloanilines, in vitro using renal cortical slices from rats. This research provides insights into the potential toxic effects of these compounds on the kidneys (Hong, Anestis, Henderson, & Rankin, 2000).
Synthesis of Benzimidazole Derivatives
The reaction of 2-nitro-4-thiocyanatoaniline with 4-nitrochlorobenzene was studied to synthesize 4-amino-3,4'-dinitrodiphenyl sulfide, a compound potentially related to 3,5-Dichloro-4-thiocyanatoaniline. This research provides a methodological foundation for the synthesis of related compounds (Pilyugin, Sapozhnikov, & Shitov, 2003).
Development of Pharmaceuticals
Research on 2,4-Thiazolidinedione, a compound with structural similarities to 3,5-Dichloro-4-thiocyanatoaniline, has shown its importance in the synthesis of various biologically active agents like antimicrobial agents and anti-diabetes drugs. This indicates the potential use of similar compounds in drug development (Meng, Li, & Zheng, 2008).
Environmental and Biological Monitoring
Studies have used derivatives of 3,5-Dichloroanilines, closely related to 3,5-Dichloro-4-thiocyanatoaniline, for biological monitoring of exposure to pesticides. These compounds are markers of non-persistent pesticides and are essential in assessing human exposure through diet, highlighting their significance in environmental health studies (Turci, Barisano, Balducci, Colosio, & Minoia, 2006).
Thiocyanation Reactions
Research on thiocyanation reactions, including those involving compounds like 3,5-Dichloro-4-thiocyanatoaniline, has been conducted to understand better the chemical processes involved. Such studies are crucial for developing new synthetic pathways in organic chemistry (Memarian, Mohammadpoor‐Baltork, & Nikoofar, 2008).
Safety And Hazards
3,5-Dichloro-4-thiocyanatoaniline is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is recommended to wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, wash with copious amounts of water for at least 15 minutes . If irritation persists, seek medical attention . In case of inhalation, remove to fresh air . In severe cases or if symptoms persist, seek medical attention . In case of ingestion, wash out mouth with copious amounts of water for at least 15 minutes . Seek medical attention .
Propriétés
IUPAC Name |
(4-amino-2,6-dichlorophenyl) thiocyanate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2N2S/c8-5-1-4(11)2-6(9)7(5)12-3-10/h1-2H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUQLKWHRBNNOEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)SC#N)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40675034 | |
| Record name | 4-Amino-2,6-dichlorophenyl thiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40675034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dichloro-4-thiocyanatoaniline | |
CAS RN |
7494-00-0 | |
| Record name | 4-Amino-2,6-dichlorophenyl thiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40675034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



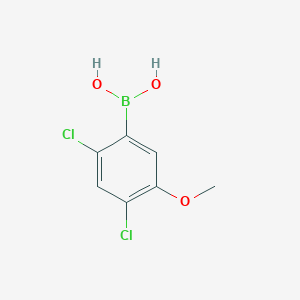

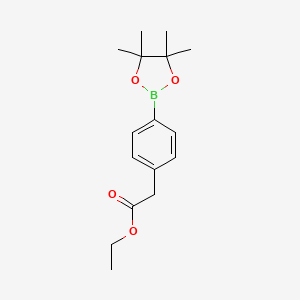

![Methyl 3-{[(tert-butoxy)carbonyl]amino}pentanoate](/img/structure/B1421222.png)

